molecular formula C6H3Cl4N B1585791 2-Chloro-5-(trichloromethyl)pyridine CAS No. 69045-78-9

2-Chloro-5-(trichloromethyl)pyridine

Cat. No. B1585791
CAS RN: 69045-78-9
M. Wt: 230.9 g/mol
InChI Key: VLJIVLGVKMTBOD-UHFFFAOYSA-N
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Description

2-Chloro-5-(trichloromethyl)pyridine is a chemical compound with the formula C6H3Cl4N . It is produced in high yield by reacting β-picoline with chlorine in a gaseous phase at 300 to 500°C . This compound is useful as an intermediate for medicines, agricultural chemicals, dyes, especially herbicides .


Synthesis Analysis

The synthesis of 2-Chloro-5-(trichloromethyl)pyridine involves the reaction of β-picoline with chlorine in a gaseous phase at temperatures ranging from 300 to 500°C . This reaction occurs in the presence of an inert diluent of nitrogen, a halogenated methane, a halogenated ethane, a halogenated ethylene, or a mixture thereof .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-(trichloromethyl)pyridine is C6H3Cl4N . The average mass is 230.907 Da and the monoisotopic mass is 228.901962 Da .


Chemical Reactions Analysis

The major chemical reaction involved in the production of 2-Chloro-5-(trichloromethyl)pyridine is the reaction of β-picoline with chlorine in a gaseous phase . This reaction yields 2-Chloro-5-(trichloromethyl)pyridine in high yield .

Scientific Research Applications

Summary of the Application

“2-Chloro-5-(trichloromethyl)pyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products . The major use of its derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis of “2-Chloro-5-(trichloromethyl)pyridine” derivatives is generally achieved via two main methods :

  • One involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
  • The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

The biological activities of “2-Chloro-5-(trichloromethyl)pyridine” derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new derivatives have acquired ISO common names . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of New Neonicotinoid Compounds

Summary of the Application

“2-Chloro-5-(trichloromethyl)pyridine” is used for the synthesis of new neonicotinoid compounds . These compounds have insecticidal activity and are used in the production of pesticides .

Methods of Application or Experimental Procedures

The synthesis of new neonicotinoid compounds involves using “2-Chloro-5-(trichloromethyl)pyridine” as a raw material . The specific methods of synthesis can vary depending on the desired neonicotinoid compound .

Results or Outcomes

The resulting neonicotinoid compounds exhibit insecticidal activity, making them effective for use in pesticides . These compounds can help protect crops from pests and potentially prevent the spread of diseases carried by insects .

3. Production of Crop-Protection Products

Summary of the Application

“2-Chloro-5-(trichloromethyl)pyridine” is used in the production of several crop-protection products . Specifically, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of “2-Chloro-5-(trichloromethyl)pyridine”, is in high demand for this application .

Methods of Application or Experimental Procedures

2,3,5-DCTF is obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Results or Outcomes

The resulting crop-protection products can effectively protect crops from various pests . This contributes to maintaining crop production, especially in the face of increasing global population and demand for food .

properties

IUPAC Name

2-chloro-5-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJIVLGVKMTBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4028967
Record name 2-Chloro-5-trichloromethylpyridine
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Molecular Weight

230.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pyridine, 2-chloro-5-(trichloromethyl)-
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Product Name

2-Chloro-5-(trichloromethyl)pyridine

CAS RN

69045-78-9
Record name 2-Chloro-5-trichloromethylpyridine
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Record name 2-Chloro-5-trichloromethylpyridine
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Record name Pyridine, 2-chloro-5-(trichloromethyl)-
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Record name 2-Chloro-5-trichloromethylpyridine
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Record name Pyridine, 2-chloro-5-(trichloromethyl)
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Record name 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

172 g of thus obtained 2-bromo-5-methylpyridine was dissolved in 1.3 l of carbon tetrachloride, and the system was then heated. At the time refluxing begain (at 77° C.), chlorine gas was bubbled into the system with ultraviolet light irradiation. After a lapse of 5 hours, the completion of the reaction was confirmed by gas chromatography, and the system was cooled and air was bubbled into the system to expel the unreacted chlorine. The system was washed with water several times and dried over anhydrous sodium sulfate. Then, the carbon tetrachloride was distilled off, and the system was allowed to cool. The solid crystals thus-obtained were washed with n-hexane to obtain 152 g of 2-chloro-5-trichloromethylpyridine with a melting point of 51° to 54° C.
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Synthesis routes and methods III

Procedure details

The process according to claim 4 wherein 6-chloronicotinic acid is produced by reacting 6-chloro-3-trifluoromethyl pyridine with aluminum chloride to obtain 6-chloro-3-trichloromethyl pyridine and then hydrolyzing the 6-chloro-3-trichloromethyl pyridine in the presence of sulfuric acid or phosphoric acid.
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Synthesis routes and methods IV

Procedure details

To 18.2 g of 2-chloro-5-trifluoromethyl pyridine, 20 g of aluminum chloride was added in 2 hours, and they were reacted under the predetermined reaction conditions as shown in Table 1. After the completion of the reaction, the reaction product was cooled and then introduced into ice water, and the oil layer was separated by liquid separation. The solvent was removed by distillation to obtain 2-chloro-5-trichloromethyl pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
XM Zhu, Z Cai, HH Zhang… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 0
A Burriss, AJF Edmunds, D Emery… - Pest management …, 2018 - Wiley Online Library
… For example, 2-chloro-5-trifluoro-methyl pyridine 2 was prepared7 from 2-chloro-5-trichloromethyl pyridine by reaction with hydrogen fluoride using a chromium III fluoride/alumina …
Number of citations: 48 onlinelibrary.wiley.com
WW Frye, RL Blevins, LW Murdock, KL Wells… - Agronomy …, 1981 - Wiley Online Library
Nitrapyrin [2‐chloro‐6‐(trichloromethyl)pyridine] has been shown to slow the nitrification process by selectively inhibiting nitrifying soil bacteria, thus keeping N less susceptible to …
Number of citations: 39 acsess.onlinelibrary.wiley.com
VV Zakharychev, AV Kuzenkov… - Chemistry of Heterocyclic …, 2020 - Springer
95 agrochemical products have been described based on the pyridine scaffold making it the most commercially successful heterocycle in the synthesis of plant protection chemicals in …
Number of citations: 23 link.springer.com
SM Brown, MC Bowden, TJ Parsons… - … Process Research & …, 1997 - ACS Publications
Three routes to 6-(trifluoromethyl)pyrid-2-one involving de novo synthesis of the pyridine ring have been investigated which would potentially allow rapid semi-technical scale …
Number of citations: 10 pubs.acs.org
NV Kovganko, ZN Kashkan - Russian Journal of Organic Chemistry, 2004 - Springer
… According to the data of [81], the gas-phase chlorination of 3-methylpyridine (9) with chlorine in the presence of carbon tetrachloride at 350C gives 2-chloro-5-trichloromethylpyridine (13…
Number of citations: 43 link.springer.com
S Ronald, TJ Dainter, HH Abdirahman - academia.edu
… Gur initial experiments on 2-chloro-5-trichloromethylpyridine (3) gave only products analogus to those from the 2,6-dichloro compounds (1), Thus, sodium mcthoxide in nnethanol gave …
Number of citations: 0 www.academia.edu
R Kumar, BS Parmar, S Walia, S Saha - Nutrient use efficiency: from …, 2015 - Springer
The explosive expansion of human activity during the last two centuries through industrial and agricultural pursuits has resulted in massive changes in the nitrogen (N) cycle of the planet…
Number of citations: 27 link.springer.com
MGA Shvekhgeimer - Chemistry of Heterocyclic Compounds, 1996 - Springer
Synthesis of halogenopyridines (review) Page 1 Chemistry of Heterocyclic Compounds, Vol. 32, No. 9, 1996 SYNTHESIS OF HALOGENOPYRIDINES (REVIEW) M.-GA Shvekhgeimer …
Number of citations: 3 link.springer.com
MS Finstein - Applied Microbiology, 1968 - Am Soc Microbiol
… (iv) Development of nitrifying regions was restricted in the presence of 1 ,Ig of 2-chloro-5-trichloromethylpyridine per ml and was completely prevented by 10 ,ug of this compound per ml…
Number of citations: 11 journals.asm.org

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